molecular formula C8H9N3 B1316074 2-Methylimidazo[1,2-a]pyridin-3-amine CAS No. 28036-31-9

2-Methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1316074
CAS RN: 28036-31-9
M. Wt: 147.18 g/mol
InChI Key: KTIGGQXUSNNTRK-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-3-amine is a compound that has been identified as a selective inhibitor of the Excitatory Amino Acid Transporter Subtype 3 (EAAT3) . It has been studied for its potential pharmaceutical applications .


Synthesis Analysis

The synthesis of 2-Methylimidazo[1,2-a]pyridin-3-amine has been well studied. Recent protocols for its synthesis have focused on metal-free direct synthesis, which is more environmentally friendly . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular formula of 2-Methylimidazo[1,2-a]pyridin-3-amine is C8H9N3 . Its molecular weight is 147.18 g/mol . The InChI string representation of its structure is InChI=1S/C8H9N3/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,9H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the study of the interaction with molecular bromine and iodine . It has also been used in the isosteric replacement of methyl groups in related compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 147.18 g/mol and a complexity of 148 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure and Hirshfeld Surface Analysis : Studies on imidazo[1,2-a]pyridine derivatives, similar to 2-Methylimidazo[1,2-a]pyridin-3-amine, have provided insights into their crystal structures. For instance, Dhanalakshmi et al. (2018) examined two imidazo[1,2-a]pyridine derivatives, revealing details about the inclination of certain phenyl rings relative to the imidazole rings, which is crucial for understanding molecular interactions and stability (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Synthesis Methods

  • Green Synthesis Protocols : The development of environmentally sustainable synthesis methods for compounds like 2-Methylimidazo[1,2-a]pyridin-3-amine has been explored. Huang et al. (2019) established a "green" protocol for synthesizing 3-acylimidazo[1,2-a]pyridines, a class of compounds related to 2-Methylimidazo[1,2-a]pyridin-3-amine, using iodine as a catalyst (Huang, Yin, Wang, Gan, Huang, Huang, & He, 2019).

Ligand Synthesis

  • Synthesis of Ligands for Cross-Coupling Reactions : Research has focused on creating ligands based on imidazo[1,2-a]pyridine structures for use in catalysis. Tran et al. (2019) synthesized 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, demonstrating their application in palladium-catalyzed cross-coupling reactions, which could potentially involve 2-Methylimidazo[1,2-a]pyridin-3-amine (Tran, Jacoby, Roberts, Swann, Harris, Dinh, Denison, & Yet, 2019).

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Potentials : Some derivatives of imidazo[1,2-a]pyridines have been evaluated for their anticancer and antioxidant properties. Rehan, Al Lami, and Alanee (2021) investigated new synthesized 3-secondary amine derivatives of imidazo[1,2-a]pyrimidine for their potential activities against breast cancer using in vitro assays (Rehan, Al Lami, & Alanee, 2021).

Pharmaceutical Applications

  • Breast Cancer Chemotherapy : Novel selenylated derivatives of imidazo[1,2-a]pyridines have shown promise as chemotherapeutic agents against breast cancer. Almeida et al. (2018) synthesized a series of these compounds, demonstrating their effectiveness in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (Almeida, Rafique, Saba, Siminski, Mota, Filho, Braga, Pedrosa, & Ourique, 2018).

Future Directions

The synthesis and study of 2-Methylimidazo[1,2-a]pyridin-3-amine and related compounds have been a topic of interest due to their potential pharmaceutical applications . Future research may focus on further understanding their mechanisms of action and potential uses in medicine .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIGGQXUSNNTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573775
Record name 2-Methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylimidazo[1,2-a]pyridin-3-amine

CAS RN

28036-31-9
Record name 2-Methylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo[1,2-a]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylimidazo[1,2-a]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Kroon - 2017 - research.rug.nl
The nature of the starting materials allow multicomponent reactions to be versatile alternatives to classical chemical synthesis in the preparation of complex organic molecules or …
Number of citations: 0 research.rug.nl

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